Mat2A-IN-13

Description

Properties

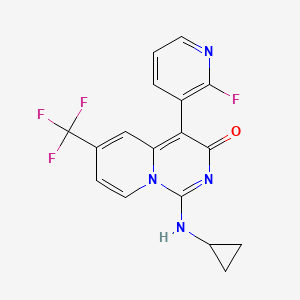

Molecular Formula |

C17H12F4N4O |

|---|---|

Molecular Weight |

364.30 g/mol |

IUPAC Name |

1-(cyclopropylamino)-4-(2-fluoro-3-pyridinyl)-6-(trifluoromethyl)pyrido[1,2-c]pyrimidin-3-one |

InChI |

InChI=1S/C17H12F4N4O/c18-14-11(2-1-6-22-14)13-12-8-9(17(19,20)21)5-7-25(12)16(24-15(13)26)23-10-3-4-10/h1-2,5-8,10H,3-4H2,(H,23,24,26) |

InChI Key |

DVPGIHIDSHTDTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=O)C(=C3N2C=CC(=C3)C(F)(F)F)C4=C(N=CC=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Mat2A-IN-13 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology. This enzyme is responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation. In cancer cells, particularly those with specific genetic alterations, the dependency on MAT2A is heightened, presenting a vulnerability that can be exploited for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of MAT2A inhibitors, with a focus on the principles guiding the activity of compounds like Mat2A-IN-13, in cancer cells. We will delve into the core signaling pathways, present quantitative data on inhibitor efficacy, and provide detailed experimental protocols for key assays used in this field of research.

Core Mechanism of Action: Synthetic Lethality and Epigenetic Reprogramming

The primary mechanism of action for MAT2A inhibitors in many cancer contexts is through the induction of synthetic lethality . This occurs in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 15% of all human cancers.

Normally, MTAP is a key enzyme in the methionine salvage pathway, recycling methylthioadenosine (MTA) back into the methionine cycle. In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulated MTA acts as a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).

PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome. The partial inhibition of PRMT5 by MTA in MTAP-deleted cells makes the cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival.

This is where MAT2A inhibitors exert their selective effect. By inhibiting MAT2A, these compounds drastically reduce the intracellular levels of SAM. In MTAP-deleted cells, this SAM depletion further cripples the already partially inhibited PRMT5, leading to a catastrophic loss of its function. This results in impaired mRNA splicing, induction of DNA damage, and ultimately, cell death. In contrast, normal cells with functional MTAP do not have elevated MTA levels and are therefore less sensitive to the reduction in SAM levels caused by MAT2A inhibition.

Signaling Pathway: MAT2A-PRMT5 Axis in MTAP-Deleted Cancer

The following diagram illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.

The Function of Mat2A-IN-13: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mat2A-IN-13 is a potent and orally bioavailable small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism. This guide provides a comprehensive overview of the function, mechanism of action, and preclinical validation of this compound. It is designed to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting MAT2A, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) deletion. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to MAT2A and the Rationale for Inhibition

Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP. SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. These modifications are fundamental to the regulation of gene expression, signal transduction, and overall cellular homeostasis.

In many cancers, there is an increased demand for SAM to support rapid proliferation and aberrant epigenetic landscapes. A significant breakthrough in oncology research was the discovery of a synthetic lethal relationship between the inhibition of MAT2A and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. The loss of MTAP function leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes cancer cells exquisitely dependent on a continuous supply of SAM to maintain PRMT5 activity, which is essential for proper RNA splicing and cell survival. By inhibiting MAT2A and thereby depleting the cellular pool of SAM, inhibitors like this compound can selectively kill MTAP-deleted cancer cells, while sparing normal tissues.

This compound: A Potent and Orally Bioavailable Inhibitor

This compound, referred to as "compound 30" in its primary publication, is a novel allosteric inhibitor of MAT2A. It has demonstrated high potency and favorable pharmacokinetic properties, making it a valuable tool for preclinical research and a promising candidate for further development.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound (compound 30) and comparative compounds.

Table 1: In Vitro Activity of this compound (Compound 30) [1]

| Parameter | Cell Line | IC50 |

| Proliferation Inhibition | HCT-116 (MTAP-deleted) | Potent (specific value not published) |

| Microsomal Stability (CLint) | Human | 1.4 mL/min/kg |

| Plasma Protein Binding | Human | High free fraction |

| CYP Inhibition (four major isoforms) | - | >10 µM |

Table 2: In Vivo Efficacy of this compound (Compound 30) in HCT-116 (MTAP-deleted) Xenograft Model [1]

| Compound | Dose (oral, q.d.) | Treatment Duration | Tumor Growth Inhibition (TGI) | Tumor SAM Level Reduction |

| This compound (Compound 30) | 20 mg/kg | 21 days | 60% | 79% (at 10h post-final dose) |

| AG-270 (comparator) | 50 mg/kg | 21 days | 43% | Not reported |

Mechanism of Action

This compound functions as an allosteric inhibitor of the MAT2A enzyme. By binding to a site distinct from the active site, it induces a conformational change that reduces the enzyme's catalytic activity. This leads to a significant decrease in the intracellular concentration of SAM.

Signaling Pathway

The inhibition of MAT2A by this compound initiates a cascade of downstream effects, primarily centered on the disruption of methylation-dependent processes. The following diagram illustrates the core signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

MAT2A Biochemical Assay

Objective: To determine the in vitro potency of this compound against the MAT2A enzyme.

Principle: The enzymatic activity of MAT2A is measured by quantifying the amount of phosphate produced from the hydrolysis of ATP during the synthesis of SAM. A colorimetric reagent is used to detect the free phosphate.

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.05% Brij-35)

-

This compound (or other test compounds) dissolved in DMSO

-

Colorimetric phosphate detection reagent (e.g., PiColorLock™)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

Add a defined amount of recombinant MAT2A enzyme to each well of a 384-well plate containing the diluted inhibitor or DMSO vehicle control.

-

Incubate the enzyme and inhibitor mixture at room temperature for 30 minutes to allow for binding.

-

Initiate the enzymatic reaction by adding a mixture of L-Methionine and ATP to each well.

-

Incubate the reaction at room temperature for 60 minutes with gentle agitation.

-

Stop the reaction and measure the generated phosphate by adding the colorimetric detection reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of MTAP-deleted and MTAP-wildtype cancer cells.

Principle: The number of viable cells after treatment with the inhibitor is quantified using a reagent that is converted into a fluorescent or luminescent product by metabolically active cells.

Materials:

-

HCT-116 MTAP-deleted and isogenic MTAP-wildtype cell lines

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well or 384-well clear-bottom, white-walled microplates

Procedure:

-

Seed the HCT-116 MTAP-deleted and MTAP-wildtype cells into microplates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control.

-

Incubate the cells for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value for each cell line.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse model of MTAP-deleted cancer.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

HCT-116 MTAP-deleted cancer cells

-

Matrigel (or similar basement membrane matrix)

-

This compound formulated for oral gavage

-

Vehicle control formulation

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of HCT-116 MTAP-deleted cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control orally once daily (q.d.).

-

Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors.

-

Measure the final tumor weight and, if required, process the tumor tissue for pharmacodynamic analysis (e.g., measurement of SAM levels).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Experimental and Drug Discovery Workflow

The discovery and characterization of a small molecule inhibitor like this compound typically follows a structured workflow.

Conclusion

This compound is a potent and orally bioavailable allosteric inhibitor of MAT2A that demonstrates significant anti-tumor activity in preclinical models of MTAP-deleted cancer. Its mechanism of action, which involves the depletion of the critical metabolite SAM and the subsequent induction of synthetic lethality, represents a promising and targeted therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other inhibitors of this important metabolic enzyme.

References

Mat2A-IN-13: A Technical Deep Dive into its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and development of Mat2A-IN-13, a potent and orally bioavailable inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This molecule has garnered significant interest as a potential therapeutic for cancers harboring a specific genetic alteration—homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This document details the scientific rationale, discovery process, key preclinical data, and the experimental methodologies employed in the evaluation of this promising anti-cancer agent.

Introduction: The Rationale for Targeting MAT2A in MTAP-Deleted Cancers

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including the methylation of DNA, RNA, and proteins. In normal physiological conditions, cellular metabolism is adept at maintaining SAM homeostasis. However, a significant subset of human cancers, estimated at approximately 15%, exhibit a homozygous co-deletion of the MTAP gene along with the adjacent CDKN2A tumor suppressor gene on chromosome 9p21.[1]

The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[1] MTA, in turn, acts as a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including RNA splicing and cell proliferation.[1] This partial inhibition of PRMT5 by MTA renders cancer cells with MTAP deletion exquisitely dependent on the MAT2A-driven production of SAM to maintain sufficient PRMT5 activity for survival. This synthetic lethal relationship forms the basis of a promising therapeutic strategy: inhibiting MAT2A in MTAP-deleted cancers to further suppress PRMT5 activity, leading to selective cancer cell death.[1]

The Discovery of this compound: A Novel 3H-pyrido[1,2-c]pyrimidin-3-one Scaffold

This compound, also referred to as compound 30 in its discovery publication, emerged from a focused drug discovery effort to identify novel, potent, and orally bioavailable allosteric inhibitors of MAT2A.[1] The discovery process involved the identification of a novel 3H-pyrido[1,2-c]pyrimidin-3-one scaffold as a promising starting point.[1] Through systematic structure-activity relationship (SAR) studies, researchers optimized this core structure to enhance its potency and drug-like properties.

Molecular docking studies revealed that this compound binds to an allosteric site on the MAT2A enzyme. The pyrimidone core of the molecule forms crucial hydrogen bonds with Arginine 313.[1] Additionally, the aromatic rings of this compound engage in π–π stacking interactions with several key aromatic amino acid residues within the binding pocket, including Tyrosine 274, Phenylalanine 20, Phenylalanine 333, and Phenylalanine 18, contributing to its high binding affinity.[1]

Quantitative Preclinical Data

The preclinical evaluation of this compound has demonstrated its potential as a selective and potent anti-cancer agent. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line | Notes |

| MAT2A Enzymatic Inhibition (IC50) | 1.8 nM | - | Biochemical assay measuring the direct inhibition of the MAT2A enzyme.[1] |

| Cellular Proliferation Inhibition (IC50) | 5.2 nM | HCT-116 (MTAP-deleted) | Demonstrates potent inhibition of proliferation in a cancer cell line with the target genetic alteration.[1] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference Compound |

| HCT-116 (MTAP-deleted) Xenograft (Mouse) | This compound (20 mg/kg, p.o.) | Once daily for 21 days | 60% | AG-270 (50 mg/kg, p.o., once daily) showed a TGI of 43%.[1] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | T1/2 (h) |

| Mouse | Intravenous (i.v.) | 2 | 1140 | 0.083 | 1184 | 1.3 |

| Oral (p.o.) | 5 | 734 | 0.5 | 3217 | 2.1 | |

| Rat | Intravenous (i.v.) | 2 | 1160 | 0.083 | 1944 | 2.0 |

| Oral (p.o.) | 5 | 601 | 1.0 | 4434 | 4.0 | |

| Dog | Oral (p.o.) | 5 | 1370 | 1.0 | 11300 | 4.5 |

Table 4: In Vitro ADME Properties of this compound

| Parameter | Species | Value |

| Microsomal Stability (CLint, mL/min/kg) | Human | 1.4 |

| Mouse | 1.9 | |

| Rat | < 1.1 | |

| Dog | 1.5 | |

| Plasma Protein Binding (%) | Human | 98.2 |

| Mouse | 97.5 | |

| Rat | 97.8 | |

| Dog | 98.5 | |

| CYP450 Inhibition (IC50, µM) | CYP1A2, CYP2C9, CYP2D6, CYP3A4 | > 10 |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections outline the methodologies used to evaluate this compound.

MAT2A Enzymatic Inhibition Assay

The inhibitory activity of this compound against the MAT2A enzyme was determined using a biochemical assay that measures the production of phosphate, a byproduct of the enzymatic reaction.

-

Principle: The assay quantifies the amount of inorganic phosphate released during the conversion of ATP and methionine to SAM, catalyzed by MAT2A. The amount of phosphate produced is inversely proportional to the inhibitory activity of the test compound.

-

General Protocol:

-

Recombinant human MAT2A enzyme is incubated with the test compound (this compound) at various concentrations in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrates, L-methionine and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and a detection reagent is added that specifically reacts with inorganic phosphate to produce a measurable signal (e.g., colorimetric or fluorescent).

-

The signal is read using a plate reader, and the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

-

Cellular Proliferation Assay

The effect of this compound on the growth of cancer cells was assessed using a cell viability assay.

-

Principle: This assay measures the number of viable cells in a culture after treatment with a test compound. A reduction in cell viability indicates an anti-proliferative or cytotoxic effect.

-

General Protocol:

-

HCT-116 (MTAP-deleted) cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or a vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

-

A viability reagent (e.g., resazurin-based or ATP-based) is added to each well. These reagents are converted into a fluorescent or luminescent product by metabolically active cells.

-

The signal is measured using a plate reader, and the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

-

HCT-116 MTAP-deleted Xenograft Model

The in vivo efficacy of this compound was evaluated in a mouse xenograft model using human cancer cells.

-

Principle: This model involves implanting human cancer cells into immunocompromised mice to form tumors. The effect of a test compound on tumor growth is then assessed over time.

-

General Protocol:

-

HCT-116 (MTAP-deleted) cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule (e.g., 20 mg/kg, once daily). The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

-

At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to that of the control group.

-

Tumor tissue can be harvested for pharmacodynamic analysis, such as measuring the levels of SAM.[1]

-

Visualizations: Pathways and Workflows

Signaling Pathway of Synthetic Lethality

References

The Role of Mat2A-IN-13 in Methionine Cycle Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that serves as the rate-limiting step in the methionine cycle, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. Dysregulation of MAT2A is implicated in various pathologies, most notably in oncology. The discovery of synthetic lethality between MAT2A inhibition and methylthioadenosine phosphorylase (MTAP) gene deletion, an event occurring in approximately 15% of all human cancers, has positioned MAT2A as a high-value target for precision cancer therapy. This technical guide provides an in-depth overview of Mat2A-IN-13, a potent and orally bioavailable allosteric inhibitor of MAT2A. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex biological and experimental pathways involved.

Introduction: The Methionine Cycle and MAT2A

The methionine cycle is a fundamental metabolic pathway essential for cellular function. Its primary role is the production of S-adenosylmethionine (SAM), which is utilized by methyltransferases to methylate DNA, RNA, histones, and other proteins, thereby regulating gene expression, cell signaling, and proliferation.[1][2]

The cycle begins with the enzyme MAT2A, which catalyzes the reaction of L-methionine and adenosine triphosphate (ATP) to form SAM.[2] Following the donation of its methyl group in a transmethylation reaction, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can be remethylated to regenerate methionine, thus completing the cycle.[1]

In many cancers, there is an increased demand for SAM to support rapid growth and division.[1] MAT2A is often overexpressed in various tumors, including liver, breast, and colon cancer, and this overexpression is frequently associated with a poorer prognosis.[2][3]

The Synthetic Lethal Approach in MTAP-Deleted Cancers

A significant breakthrough in targeting the methionine cycle came with the discovery of a synthetic lethal relationship between MAT2A and the MTAP gene.[3] The MTAP gene is co-deleted with the CDKN2A tumor suppressor gene in about 15% of cancers.[4] MTAP is responsible for salvaging adenine and methionine from its substrate, 5'-methylthioadenosine (MTA).[5] In MTAP-deleted cells, MTA accumulates and acts as a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[4][6] This partial inhibition makes the cancer cells highly dependent on a steady supply of SAM for the remaining PRMT5 activity. By inhibiting MAT2A, the production of SAM is drastically reduced, leading to a profound inhibition of PRMT5 activity, which results in mRNA splicing defects, DNA damage, and ultimately, selective cell death in MTAP-deleted cancer cells.[3][6]

This compound: A Potent Allosteric Inhibitor

This compound is a potent, orally active allosteric inhibitor of MAT2A.[7] Unlike competitive inhibitors that bind to the enzyme's active site, allosteric inhibitors bind to a distinct site on the enzyme. This binding event induces a conformational change in the MAT2A protein, altering the active site and preventing the efficient binding of its substrates, methionine and ATP, thereby inhibiting SAM synthesis.[8] This mechanism provides a high degree of specificity and has been a successful strategy for developing MAT2A-targeted therapies.

Mechanism of Action of this compound

The inhibition of MAT2A by this compound initiates a cascade of downstream effects that disrupt cellular homeostasis, particularly in vulnerable cancer cells.

-

Depletion of SAM : The most immediate effect is a significant reduction in the intracellular pool of SAM.[6]

-

Disruption of Methylation : The lack of SAM, the universal methyl donor, leads to a global decrease in histone and protein methylation. Studies have shown reductions in key histone marks such as H3K4me3, H3K79me1/2, and H4R3me2 upon MAT2A inhibition.[2][9]

-

Inhibition of PRMT5 and Synthetic Lethality : In MTAP-deleted cells, the reduced SAM levels synergize with the accumulated MTA to strongly inhibit PRMT5, triggering the synthetic lethal effect described previously.[4][6]

-

Cell Cycle Arrest and Apoptosis : The disruption of essential methylation processes and PRMT5 function leads to cell cycle arrest and induction of apoptosis, thereby inhibiting tumor growth.[2][6]

The signaling pathways affected by this compound are visualized below.

References

- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Mat2A-IN-13: A Selective and Orally Bioavailable MAT2A Inhibitor for MTAP-Deleted Cancers

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In recent years, MAT2A has emerged as a promising therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific vulnerability that can be exploited by targeting MAT2A. Mat2A-IN-13 is a potent and orally bioavailable small molecule inhibitor of MAT2A that has demonstrated significant anti-tumor activity in preclinical models of MTAP-deleted cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

In normal cells, MTAP plays a role in the methionine salvage pathway. In MTAP-deleted cancer cells, the accumulation of the metabolite 5'-methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). This renders the cells highly dependent on the de novo synthesis of SAM by MAT2A to maintain sufficient PRMT5 activity for survival. This compound, as a selective inhibitor of MAT2A, disrupts this crucial pathway, leading to a significant reduction in SAM levels. The subsequent decrease in PRMT5-mediated methylation of key substrates involved in RNA splicing and other essential cellular processes ultimately triggers synthetic lethality in MTAP-deleted cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound, referred to as compound 30 in the primary literature.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line / Assay Condition |

| MAT2A Enzymatic IC50 | 1.5 nM | Biochemical Assay |

| HCT-116 (MTAP-/-) Cell Proliferation IC50 | 8.2 nM | 72-hour incubation |

| HCT-116 (WT) Cell Proliferation IC50 | > 10 µM | 72-hour incubation |

Table 2: In Vivo Efficacy of this compound in HCT-116 (MTAP-/-) Xenograft Model

| Parameter | Value | Dosing |

| Tumor Growth Inhibition (TGI) | 60% | 20 mg/kg, oral, once daily for 21 days |

| Tumor SAM Reduction | 79% | 10 hours post-final dose on day 21 |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Oral Bioavailability (F%) | 45% |

| T1/2 (h) | 3.5 |

| Cmax (ng/mL) | 1250 |

| AUC0-inf (ng·h/mL) | 6890 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MAT2A Enzymatic Assay

This assay quantifies the enzymatic activity of MAT2A and the inhibitory potential of test compounds.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT. Prepare serial dilutions of this compound in DMSO.

-

Enzyme and Inhibitor Incubation: Add recombinant human MAT2A enzyme to the wells of a 384-well plate. Add the diluted this compound or DMSO vehicle control and pre-incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to each well.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

-

Signal Detection: Stop the reaction and measure the amount of SAM produced using a commercially available bioluminescent assay kit that detects the amount of ADP produced, which is proportional to SAM synthesis.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Seed HCT-116 (MTAP-/-) and HCT-116 (WT) cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells and calculate the IC50 value for cell proliferation inhibition.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Protocol:

-

Cell Implantation: Subcutaneously implant HCT-116 (MTAP-/-) cells into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally at a dose of 20 mg/kg once daily for 21 days. The vehicle control group receives the formulation vehicle on the same schedule.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor animal body weight as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. A subset of tumors can be used for pharmacodynamic analysis to measure SAM levels. Calculate the Tumor Growth Inhibition (TGI) based on the difference in tumor volume between the treated and vehicle groups.

Conclusion

This compound is a highly potent and selective inhibitor of MAT2A with demonstrated in vitro and in vivo activity against MTAP-deleted cancer cells. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a valuable tool for further preclinical investigation and a promising candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in targeting the MAT2A-MTAP synthetic lethal axis.

In-Depth Technical Guide: MAT2A-IN-13 Target Validation in MTAP-Deleted Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for Mat2A-IN-13, a potent and orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A). The focus of this document is on its synthetic lethal interaction in methylthioadenosine phosphorylase (MTAP)-deleted tumors, a promising therapeutic strategy in oncology.

Introduction: The Rationale for MAT2A Inhibition in MTAP-Deleted Cancers

Methionine adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell proliferation and survival.[1] The gene encoding for methylthioadenosine phosphorylase (MTAP), an enzyme involved in the methionine salvage pathway, is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[1] This genetic event leads to the accumulation of 5'-methylthioadenosine (MTA), a substrate of MTAP.[2]

The accumulation of MTA competitively inhibits protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in mRNA splicing and the regulation of cell cycle and survival pathways.[2] This partial inhibition of PRMT5 renders MTAP-deleted cancer cells highly dependent on MAT2A for the production of SAM to maintain residual PRMT5 activity.[2] The inhibition of MAT2A in this context leads to a significant reduction in SAM levels, further suppressing PRMT5 activity and ultimately inducing synthetic lethality in MTAP-deleted cancer cells, while sparing normal, MTAP-proficient cells.[2] this compound is a novel MAT2A inhibitor developed to exploit this vulnerability.[3]

This compound: A Potent and Orally Bioavailable MAT2A Inhibitor

This compound, referred to as compound 30 in the primary literature, is a potent and orally active allosteric inhibitor of MAT2A with a 3H-pyrido[1,2-c]pyrimidin-3-one scaffold.[2] It has demonstrated a favorable pharmacokinetic profile and significant in vivo potency in preclinical models of MTAP-deleted cancers.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 30 ), demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound [2]

| Assay Type | Target/Cell Line | IC50 (nM) |

| Enzymatic Assay | MAT2A | 8 |

| Cell Proliferation | HCT-116 (MTAP-/-) | 25 |

| Cell Proliferation | HCT-116 (MTAP+/+) | >10,000 |

Table 2: In Vivo Efficacy of this compound in HCT-116 (MTAP-/-) Xenograft Model [2]

| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) |

| This compound | 20 mg/kg, once daily (po) | 60% |

| AG-270 | 50 mg/kg, once daily (po) | 45% |

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway in MTAP-Deleted Tumors

The following diagram illustrates the synthetic lethal relationship between MAT2A inhibition and MTAP deletion.

Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted tumors.

Experimental Workflow for Target Validation

The following diagram outlines a typical experimental workflow for validating a MAT2A inhibitor like this compound.

Caption: A typical workflow for preclinical validation of a MAT2A inhibitor.

Detailed Experimental Protocols

MAT2A Enzymatic Assay

This protocol is adapted from a standard colorimetric assay for measuring MAT2A activity.[5]

-

Reagents and Materials:

-

Recombinant human MAT2A enzyme

-

ATP

-

L-Methionine

-

5x MAT2A Assay Buffer

-

Colorimetric Phosphate Assay Kit

-

384-well microplate

-

This compound (or other test compounds) dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of this compound in 5% DMSO.

-

Add 2.5 µL of diluted MAT2A protein (final concentration 20 µg/mL) to each well of a 384-well plate containing 100 nL of the test compound.

-

Incubate at room temperature for 30 minutes.

-

Initiate the reaction by adding a mixture of ATP (final concentration 100 µM) and L-Methionine (final concentration 100 µM).

-

Incubate at room temperature for 30 minutes.

-

Add 20 µL of the phosphate assay kit substrate to each well and incubate for an additional 30 minutes at room temperature.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software.

-

Cell Viability Assay

This protocol describes a typical cell viability assay to assess the anti-proliferative effects of this compound.

-

Cell Lines:

-

HCT-116 (MTAP-/-) human colorectal carcinoma cells

-

HCT-116 (MTAP+/+) human colorectal carcinoma cells

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Western Blot Analysis

This protocol outlines the procedure for assessing the levels of key proteins in the MAT2A pathway.

-

Procedure:

-

Treat cells with this compound at various concentrations for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against MAT2A, symmetric dimethylarginine (SDMA, a marker of PRMT5 activity), and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

This protocol describes the establishment and use of an HCT-116 (MTAP-/-) xenograft model to evaluate the in vivo efficacy of this compound.[2]

-

Animal Model:

-

Female BALB/c nude mice (6-8 weeks old)

-

-

Procedure:

-

Subcutaneously inject 5 x 10^6 HCT-116 (MTAP-/-) cells in a mixture of Matrigel and PBS into the right flank of each mouse.

-

When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control orally once daily.

-

Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., measurement of SAM levels).

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at the end of study / mean tumor volume of control group at the end of study)] x 100.

-

Conclusion

This compound has demonstrated potent and selective inhibition of MAT2A, leading to significant anti-tumor activity in preclinical models of MTAP-deleted cancers. The data strongly support the synthetic lethal relationship between MAT2A inhibition and MTAP deletion, validating MAT2A as a promising therapeutic target. Further clinical investigation of this compound and other MAT2A inhibitors is warranted to translate these preclinical findings into effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Pharmacology of Mat2A-IN-13: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Orally Bioavailable MAT2A Inhibitor for the Treatment of MTAP-Deleted Cancers

This technical guide provides a comprehensive overview of the pharmacology of Mat2A-IN-13, a potent and orally active allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative pharmacological data, and key experimental methodologies related to this compound.

Core Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

This compound exerts its anti-tumor effect through a synthetic lethal interaction in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including the methylation of proteins and nucleic acids.

In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates. This accumulation leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme critical for various cellular functions, including mRNA splicing. This partial inhibition makes these cancer cells highly dependent on the MAT2A-driven production of SAM to maintain sufficient PRMT5 activity for survival.

This compound, by allosterically inhibiting MAT2A, significantly reduces the intracellular levels of SAM. This depletion of SAM further suppresses the already compromised PRMT5 activity in MTAP-deleted cells, leading to catastrophic cellular defects and ultimately, selective cancer cell death.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound (referred to as compound 30 in the primary literature).

In Vitro Potency

| Parameter | Value | Cell Line/Assay Condition |

| MAT2A Enzymatic IC50 | 1.1 nM | Biochemical assay |

| Cellular IC50 | 8.8 nM | HCT-116 (MTAP-/-) |

Table 1: In vitro potency of this compound.

Pharmacokinetic Profile

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-last (ng·h/mL) |

| Mouse | 10 | p.o. | 16235 | 0.67 | 34009 |

| Rat | 10 | p.o. | - | - | 16244 |

| Dog | 3 | p.o. | - | - | 9312 |

Table 2: Pharmacokinetic parameters of this compound in different species.

In Vivo Efficacy

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Change in Tumor SAM Levels |

| HCT-116 (MTAP-/-) Xenograft | 100 mg/kg, p.o., qd | 85% | 70% reduction |

Table 3: In vivo efficacy of this compound in a xenograft model.

Key Experimental Protocols

Detailed methodologies for the evaluation of this compound are crucial for the replication and extension of these findings.

MAT2A Biochemical Assay (Representative Protocol)

A typical biochemical assay to determine the enzymatic IC50 of Mat2A inhibitors involves the use of purified recombinant MAT2A enzyme.

-

Reagents:

-

Purified recombinant human MAT2A enzyme

-

L-Methionine

-

ATP

-

Assay Buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Detection Reagent (e.g., to quantify phosphate, a byproduct of the reaction)

-

This compound (or other test compounds) dissolved in DMSO

-

-

Procedure:

-

A dilution series of this compound is prepared.

-

MAT2A enzyme is incubated with the test compound for a defined period (e.g., 30 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of L-Methionine and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the amount of product (or byproduct) is quantified using a suitable detection reagent and a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assay

The anti-proliferative activity of this compound in cancer cells is a key indicator of its potential therapeutic efficacy.

-

Cell Line: HCT-116 (MTAP-/-) human colon carcinoma cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is added to the wells.

-

Cells are incubated with the compound for a period of 72 to 120 hours.

-

Cell viability is assessed using a suitable method, such as a resazurin-based assay or a cell counting kit.

-

IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo HCT-116 Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of drug candidates.

-

Animal Model: Female BALB/c nude mice.

-

Tumor Implantation: HCT-116 (MTAP-/-) cells are subcutaneously injected into the flank of the mice.

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle and treatment groups.

-

This compound is formulated for oral administration (e.g., in a solution of 0.5% HPMC and 0.2% Tween 80).

-

The compound is administered orally (p.o.) once daily (qd) at the specified dose (e.g., 100 mg/kg).

-

-

Efficacy Assessment:

-

Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Tumor growth inhibition (TGI) is calculated at the end of the study.

-

-

Pharmacodynamic Assessment:

-

At the end of the treatment period, tumors can be harvested to measure the levels of SAM to confirm target engagement.

-

Conclusion

This compound is a promising, potent, and orally bioavailable MAT2A inhibitor with a clear mechanism of action rooted in the synthetic lethal relationship with MTAP deletion in cancer cells. The robust in vitro and in vivo data demonstrate its potential as a therapeutic agent for this genetically defined patient population. The experimental protocols outlined in this guide provide a framework for further investigation and development of this and other MAT2A inhibitors.

Mat2A-IN-13: A Technical Whitepaper on the Inhibition of S-adenosylmethionine Synthesis for Oncology Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor critical for numerous cellular processes, including epigenetic regulation and polyamine synthesis. In cancers characterized by the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene—a condition present in approximately 15% of all human cancers—tumor cells develop a unique dependency on MAT2A for survival. This creates a synthetic lethal vulnerability, positioning MAT2A as a high-value target for precision oncology. Mat2A-IN-13 (also referred to as compound 30 in its discovery publication) is a potent, selective, and orally bioavailable allosteric inhibitor of MAT2A. This document provides an in-depth technical overview of this compound, its mechanism of action, its profound effect on cellular SAM levels, and its preclinical efficacy, with a focus on the quantitative data and experimental methodologies that underpin its development.

The MAT2A-MTAP Synthetic Lethal Axis

MAT2A catalyzes the conversion of L-methionine and ATP into SAM.[1] SAM is the substrate for methyltransferases, such as Protein Arginine Methyltransferase 5 (PRMT5), which are vital for cellular functions including mRNA splicing and signal transduction.

In normal cells, the methionine salvage pathway, which involves the enzyme MTAP, efficiently recycles methionine from 5′-methylthioadenosine (MTA), a byproduct of polyamine synthesis. However, in MTAP-deleted cancers, MTA accumulates to high levels. This accumulated MTA acts as a weak endogenous inhibitor of PRMT5, rendering the cancer cells exquisitely sensitive to the intracellular concentration of SAM.[1] By inhibiting MAT2A, this compound drastically reduces the production of SAM. This depletion of the PRMT5 substrate exacerbates the partial inhibition caused by MTA, leading to a synthetic lethal cascade that selectively kills MTAP-deleted cancer cells while sparing normal tissues.[1]

Figure 1: Mechanism of synthetic lethality with this compound in MTAP-deleted cells.

Quantitative Data Summary

This compound demonstrates high potency at both the enzymatic and cellular levels, coupled with a favorable pharmacokinetic profile that translates to significant in vivo anti-tumor activity.[1][2]

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line / Condition |

| MAT2A Enzymatic IC₅₀ | 6 nM | Biochemical Assay |

| Cellular IC₅₀ | 13 nM | HCT-116 (MTAP-deleted) |

| Data sourced from Li et al., 2023.[1][2] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Route | Value | Units |

| T½ (Half-life) | IV (1 mg/kg) | 2.5 | hours |

| PO (5 mg/kg) | 4.3 | hours | |

| Cₘₐₓ (Max Concentration) | PO (5 mg/kg) | 1254 | ng/mL |

| AUC (Total Exposure) | PO (5 mg/kg) | 8841 | h*ng/mL |

| F% (Oral Bioavailability) | - | 77.4 | % |

| Data sourced from Li et al., 2023.[1][2] |

Table 3: In Vivo Efficacy in HCT-116 Xenograft Model

| Compound | Dose & Schedule | Result |

| This compound | 100 mg/kg, QD (Oral) | -26% Tumor Regression |

| AG-270 (Comparator) | 100 mg/kg, QD (Oral) | 64% Tumor Growth Inhibition |

| Data represents tumor volume change at study endpoint (Day 21). Sourced from Li et al., 2023.[1][2] |

Key Experimental Protocols

The following protocols are summarized from the methodologies reported in the discovery and characterization of this compound.[1][2]

MAT2A Enzymatic Inhibition Assay

-

Enzyme and Substrates: Recombinant human MAT2A enzyme is incubated with its substrates, L-methionine and ATP, in an assay buffer (e.g., Tris-HCl, KCl, MgCl₂).

-

Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction wells.

-

Reaction Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection: The reaction is quenched, and the amount of product (e.g., phosphate, a byproduct of SAM synthesis) is measured. A common method is a colorimetric malachite green-based detection assay that quantifies free phosphate.

-

Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated using a four-parameter logistic curve fit.

Cellular Proliferation Assay

-

Cell Seeding: HCT-116 MTAP-deleted human colon cancer cells are seeded into 96-well plates at a density of approximately 2,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a period of 5-7 days.

-

Viability Assessment: Cell viability is measured using a luminescent assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and the IC₅₀ value is determined by fitting the dose-response data to a nonlinear regression model.

In Vivo Xenograft Efficacy Study

-

Cell Implantation: Female BALB/c nude mice are subcutaneously inoculated with HCT-116 MTAP-deleted cells (e.g., 5 x 10⁶ cells in a Matrigel suspension).

-

Tumor Growth: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³.

-

Randomization and Dosing: Mice are randomized into treatment groups (e.g., vehicle, this compound at 100 mg/kg). The compound is formulated in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80) and administered orally once daily (QD).

-

Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint Analysis: At the end of the study (e.g., 21 days), tumors are excised for pharmacodynamic analysis, including the measurement of SAM levels.

Figure 2: Standard workflow for a preclinical xenograft efficacy study.

Measurement of Tumor S-adenosylmethionine (SAM) Levels

-

Sample Collection: Tumors from the efficacy study are excised, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Homogenization: A weighed portion of the tumor tissue is homogenized in a cold extraction buffer (e.g., methanol/water solution) to precipitate proteins and extract metabolites.

-

Centrifugation: The homogenate is centrifuged at high speed in a cold centrifuge to pellet cellular debris.

-

Supernatant Analysis: The resulting supernatant containing the metabolites is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Quantification: The concentration of SAM is determined by comparing its signal to that of a standard curve generated with known concentrations of pure SAM. Results are typically normalized to the initial tissue weight.

Conclusion and Future Directions

This compound is a highly potent and orally bioavailable MAT2A inhibitor that has demonstrated significant preclinical anti-tumor activity in MTAP-deleted cancer models. Its mechanism of action, rooted in the synthetic lethal interaction between MAT2A inhibition and MTAP loss, provides a clear and rational therapeutic hypothesis. The compound effectively reduces intracellular and intratumoral SAM levels, leading to profound inhibition of PRMT5-dependent processes and selective cancer cell death. The robust dataset supporting this compound, from enzymatic inhibition to tumor regression in vivo, establishes it as a valuable tool for further research into the MAT2A-MTAP axis and as a promising candidate for clinical development.

References

The Impact of Mat2A-IN-13 on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the post-translational modification of histones. The dysregulation of MAT2A and subsequent alterations in histone methylation patterns are increasingly implicated in the pathogenesis of various cancers. Mat2A-IN-13 is a potent and orally bioavailable allosteric inhibitor of MAT2A, demonstrating significant anti-tumor efficacy in preclinical models, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion. This technical guide provides an in-depth overview of the mechanism of action of this compound, its anticipated impact on histone methylation, and detailed protocols for key experimental assays to evaluate these effects.

Introduction: MAT2A and its Role in Epigenetics

MAT2A catalyzes the conversion of methionine and ATP into SAM.[1] SAM is the sole methyl group donor for all cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] Histone methyltransferases (HMTs) utilize SAM to add methyl groups to specific lysine and arginine residues on histone tails, leading to a complex regulatory code that dictates chromatin structure and gene expression. These histone methylation marks are critical for normal cellular function, and their dysregulation is a hallmark of many diseases, including cancer.

This compound, also identified as compound 30 in recent literature, is a novel, potent, and orally active inhibitor of MAT2A.[2][3] It has shown significant promise in preclinical studies, particularly in tumors with MTAP deletion, where cancer cells exhibit a heightened dependency on MAT2A activity.[2][3]

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of the MAT2A enzyme.[3] By binding to a site distinct from the active site, it induces a conformational change that impedes the catalytic activity of MAT2A. This inhibition directly leads to a reduction in the intracellular concentration of SAM.[1] The depletion of the SAM pool has profound downstream consequences, most notably a global decrease in histone methylation due to the substrate limitation imposed on histone methyltransferases.

References

- 1. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mat2A-IN-13: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mat2A-IN-13 is a potent and orally bioavailable allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This enzyme is critical in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells accumulate 5'-methylthioadenosine (MTA). This accumulation leads to the inhibition of protein arginine methyltransferase 5 (PRMT5), rendering these cells highly dependent on MAT2A for survival. Inhibition of MAT2A in MTAP-deleted cancer cells leads to a synthetic lethal phenotype, making this compound a promising candidate for targeted cancer therapy.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe its mechanism of action and assess its anti-proliferative effects.

Mechanism of Action

This compound functions by allosterically inhibiting MAT2A, thereby blocking the production of SAM from methionine and ATP. The depletion of the cellular SAM pool has significant downstream consequences, most notably the further inhibition of PRMT5 activity, which is already partially compromised in MTAP-deleted cells due to MTA accumulation. This dual hit on PRMT5 function disrupts essential cellular processes, including mRNA splicing and the regulation of gene expression, ultimately leading to cell cycle arrest and apoptosis in MTAP-deficient cancer cells.

Application Notes and Protocols for Mat2A-IN-13 in a Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mat2A-IN-13 is a potent and orally bioavailable inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for numerous cellular processes, including epigenetic regulation and protein translation. In a significant subset of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is deleted, often concurrently with the tumor suppressor gene CDKN2A. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the arginine methyltransferase PRMT5. Consequently, these MTAP-deleted cancer cells become exquisitely dependent on MAT2A to produce sufficient SAM to maintain PRMT5 activity and cellular viability. The inhibition of MAT2A in such contexts represents a synthetic lethal therapeutic strategy.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a preclinical xenograft model, specifically focusing on the HCT-116 human colorectal carcinoma cell line with an MTAP deletion. While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available, this document leverages data from structurally related and functionally analogous MAT2A inhibitors to provide representative experimental designs and expected outcomes.

Mechanism of Action: The MAT2A-PRMT5 Axis in MTAP-Deleted Cancers

In normal cells, methionine and ATP are converted to SAM by MAT2A. SAM then donates its methyl group for various methylation reactions, including the symmetric dimethylation of arginine (SDMA) on target proteins by PRMT5, and is converted to S-adenosylhomocysteine (SAH). In MTAP-deleted cancer cells, the accumulation of MTA leads to a partial inhibition of PRMT5. This renders the cells highly dependent on a steady supply of SAM from MAT2A to maintain the necessary levels of PRMT5 activity for critical cellular functions like RNA splicing.[2]

This compound, as a MAT2A inhibitor, blocks the production of SAM. This further reduces the already compromised PRMT5 activity in MTAP-deleted cells, leading to defects in RNA splicing, subsequent DNA damage, and ultimately, cell cycle arrest and apoptosis.[4] This selective vulnerability makes MAT2A inhibitors like this compound promising therapeutic agents for MTAP-deficient tumors.

Data Presentation

The following tables summarize representative in vivo data for potent MAT2A inhibitors, which can be used as a benchmark for studies with this compound.

Table 1: In Vivo Efficacy of MAT2A Inhibitors in HCT-116 MTAP-/- Xenograft Model

| Compound | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Compound 30 | 20 mg/kg, p.o., q.d. for 21 days | 60% | [5] |

| AG-270 | 50 mg/kg, p.o., q.d. for 21 days | 43% | [5] |

| EB-576 | 10-100 mg/kg, p.o., b.i.d. | Dose-dependent tumor volume reduction | [6] |

Table 2: Representative Pharmacokinetic Parameters of MAT2A Inhibitors in Mice

| Compound | Dose (mg/kg) | Route | AUC (ng·h/mL) | Oral Bioavailability (F%) | T1/2 (h) | Reference |

| Compound 30 | 10 | i.g. | 34,009 | - | - | [5] |

| EB-576 | 10 | p.o. | 3,730 | 187.0% | 1.57 | [6] |

| A structurally related tetrahydrobenzo[7][8]imidazo[1,2-a]pyrazine derivative | - | - | - | 116% | - | [9] |

Experimental Protocols

Protocol 1: Establishment of HCT-116 MTAP-/- Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous tumor model using the HCT-116 MTAP-deleted human colorectal carcinoma cell line in immunocompromised mice.

Materials:

-

HCT-116 MTAP-/- cells

-

Growth medium: McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin[10]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Matrigel® Basement Membrane Matrix

-

Female athymic nude mice (6-8 weeks old)

-

Syringes (1 mL) with 27-gauge needles

-

Calipers

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture HCT-116 MTAP-/- cells in the recommended growth medium at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain logarithmic growth.[10]

-

Cell Preparation for Injection:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with growth medium and collect the cell suspension in a sterile conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel®.

-

Count the cells using a hemocytometer and adjust the concentration to 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using a standard approved protocol.

-

Draw 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe with a 27-gauge needle.

-

Subcutaneously inject the cell suspension into the right flank of each mouse.

-

Monitor the mice until they have recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow. Begin monitoring tumor size once they become palpable.

-

Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

-

Protocol 2: In Vivo Efficacy Study of this compound

This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound in the established HCT-116 MTAP-/- xenograft model.

Materials:

-

Tumor-bearing mice (from Protocol 1)

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water, to be optimized based on compound solubility and stability)

-

Dosing gavage needles

-

Calipers

-

Analytical balance

Procedure:

-

Preparation of Dosing Solutions:

-

Prepare the vehicle solution under sterile conditions.

-

Calculate the required amount of this compound for the desired dose levels (e.g., based on analogous compounds, starting doses of 10, 30, and 100 mg/kg could be explored).

-

Prepare a homogenous suspension or solution of this compound in the vehicle.

-

-

Treatment Administration:

-

On Day 0 of the study, randomize the tumor-bearing mice into groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.

-

Administer this compound or vehicle to the respective groups via oral gavage. Based on data from similar compounds, a once-daily (q.d.) or twice-daily (b.i.d.) dosing schedule can be used.[5][6]

-

Continue dosing for a predetermined period, typically 21-28 days.

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health and behavior of the mice daily.

-

At the end of the study, euthanize the mice according to institutional guidelines.

-

Excise the tumors and measure their final weight.

-

-

Pharmacodynamic Analysis (Optional):

-

A satellite group of mice can be included for pharmacodynamic studies.

-

At a specified time point after the final dose (e.g., 10 hours), collect tumor tissue and/or plasma.[5]

-

Analyze the tumor tissue for levels of SAM and SDMA by LC-MS/MS and Western blot, respectively, to confirm target engagement.

-

Conclusion

This compound is a promising therapeutic agent for the treatment of MTAP-deleted cancers. The provided protocols offer a framework for preclinical evaluation of its in vivo efficacy using an HCT-116 MTAP-/- xenograft model. While the specific dosage and pharmacokinetic profile of this compound need to be empirically determined, the data from analogous compounds suggest that significant anti-tumor activity can be expected. Careful execution of these studies, including appropriate pharmacodynamic assessments, will be crucial in advancing our understanding of this compound and its clinical potential.

References

- 1. filecache.investorroom.com [filecache.investorroom.com]

- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. probiologists.com [probiologists.com]

- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective MAT2A inhibitor EB-576 shows antitumor activity and good PK profile in animal models | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encodeproject.org [encodeproject.org]

Application Notes and Protocols: Mat2A-IN-13 Dosage and Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel, orally active Methionine Adenosyltransferase 2A (MAT2A) inhibitor, Mat2A-IN-13, in mouse models. The information is curated for professionals in drug development and cancer research, with a focus on MTAP-deleted tumors.

Introduction

This compound is a potent and orally bioavailable inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous cellular processes, including DNA, RNA, and protein methylation.[1] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is co-deleted with the CDKN2A tumor suppressor in about 15% of all human cancers, tumor cells become exquisitely dependent on MAT2A.[2][3] Inhibition of MAT2A in this context leads to synthetic lethality, making it a promising therapeutic strategy for this patient population.[2][4] this compound has demonstrated significant in vivo potency in an HCT-116 MTAP-deleted xenograft model.[4][5]

Mechanism of Action

MAT2A catalyzes the conversion of methionine and ATP into SAM.[6] In MTAP-deleted cancers, the accumulation of the metabolite 5'-methylthioadenosine (MTA) partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This renders the cells highly dependent on a steady supply of SAM from MAT2A to maintain essential methylation events. By inhibiting MAT2A, this compound depletes the intracellular SAM pool, which further cripples PRMT5 activity. This disruption of methylation processes leads to defects in mRNA splicing, induction of DNA damage, and ultimately, cell death in MTAP-deleted cancer cells.[2][6]

Quantitative Data Summary

The following tables summarize the pharmacokinetic and in vivo efficacy data for this compound (referred to as compound 30 in the cited literature) and the related, well-characterized MAT2A inhibitor, AG-270.

Table 1: Pharmacokinetic Profile of this compound (Compound 30) in Mice [4]

| Parameter | Value | Unit | Administration |

| Dose | 10 | mg/kg | Intragastric (i.g.) |

| AUC (0-t) | 34,009 | ng·h/mL | - |

| Cmax | 16,235 | ng/mL | - |

| Tmax | 0.67 | h | - |

Table 2: Comparative In Vivo Efficacy of Mat2A Inhibitors in Xenograft Models

| Compound | Dosage | Mouse Model | Efficacy | Reference |

| This compound (Compound 30) | Not explicitly stated, but showed better potency than AG-270 | HCT-116 MTAP-deleted xenograft | Superior tumor growth inhibition compared to AG-270 | [4] |

| AG-270 | 200 | mg/kg | MTAP-/- xenografts | Significant efficacy |

| AG-270 | 100 | mg/kg | MTAP-/- xenografts | Toxicity observed (weight loss) |

| AGI-25696 | 300 | mg/kg | KP4 MTAP-null pancreatic xenograft | Substantial reduction in tumor growth |

Experimental Protocols

The following protocols are based on published studies involving this compound and other closely related MAT2A inhibitors in mouse xenograft models.

Protocol 1: HCT-116 MTAP-deleted Xenograft Model for Efficacy Studies

This protocol outlines the establishment of a subcutaneous xenograft model using the HCT-116 human colorectal carcinoma cell line (with MTAP deletion) to evaluate the in vivo efficacy of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

HCT-116 (MTAP-deleted) cells

-

Matrigel

-

Female BALB/c nude mice (6-8 weeks old)

-

Sterile PBS

-

Calipers

-

Animal balance

Procedure:

-

Cell Culture: Culture HCT-116 (MTAP-deleted) cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Drug Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Based on pharmacokinetic data, a starting dose could be in the range of 10-50 mg/kg. Administer the drug or vehicle orally (intragastric gavage) once daily.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.

-

Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size as per institutional guidelines, or if significant toxicity is observed. Tumors can be excised for further analysis (e.g., pharmacodynamic marker analysis).

Protocol 2: Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in mice.

Materials:

-

This compound

-

Formulation vehicle (e.g., 5% DMSO/95% hydroxypropyl β-cyclodextrin)

-

Male CD-1 or BALB/c mice

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the study.

-

Dosing: Administer a single dose of this compound to a cohort of mice. For oral administration, a dose of 10 mg/kg via intragastric gavage can be used as a starting point based on existing data.[4] An intravenous group can be included to determine bioavailability.

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and half-life.